molecular formula C17H16F2N2O3S B2487575 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide CAS No. 941886-50-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide

Cat. No.: B2487575
CAS No.: 941886-50-6
M. Wt: 366.38
InChI Key: NHWMNKPQHLVWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzamide core linked to a substituted phenyl group bearing a 1,1-dioxidoisothiazolidin-2-yl moiety. This structure combines aromatic fluorination with a sulfonamide-containing heterocycle, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11-6-7-12(21-8-3-9-25(21,23)24)10-15(11)20-17(22)16-13(18)4-2-5-14(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWMNKPQHLVWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide typically involves multiple steps:

    Formation of the Dioxidoisothiazolidine Ring: This step involves the reaction of a suitable precursor with sulfur dioxide to introduce the dioxidoisothiazolidine moiety.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Difluorobenzamide Moiety: This step involves the reaction of a suitable amine with a difluorobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield amines or alcohols.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluorobenzamide moiety can interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)
  • Structure : Shares the 2,6-difluorobenzamide backbone but substitutes the isothiazolidin dioxide group with a 4-chlorophenyl urea moiety.
  • Application : A benzoylurea insecticide that inhibits chitin synthesis in arthropods .
  • Key Differences :
    • The urea linkage in diflubenzuron enhances its affinity for chitin synthase, while the isothiazolidin dioxide in the target compound may alter binding kinetics or target specificity.
    • Molecular Weight: Diflubenzuron (C₁₄H₉ClF₂N₂O₂; 310.68 g/mol) is lighter than the target compound due to the absence of the isothiazolidin ring.
Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)-phenyl}amino}-2,6-difluorobenzamide)
  • Structure : Features a hexafluoropropoxy-substituted phenyl group attached to the benzamide core.
  • Application : A benzoylurea pesticide with enhanced lipophilicity for improved environmental persistence .
N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide
  • Structure: Combines the 2,6-difluorobenzamide group with an anthraquinone moiety.
  • Application : A VEGFR2 inhibitor with high binding affinity (-9.8 kcal/mol) via interactions with Cys917 and hydrophobic residues .
  • Key Differences: The anthraquinone substituent enables π-σ and hydrogen-bonding interactions absent in the target compound, highlighting the role of aromatic extensions in kinase inhibition.
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Application Key Interactions/Mechanism
Target Compound 2,6-difluorobenzamide 5-(1,1-dioxidoisothiazolidin-2-yl) ~350 (estimated) Hypothetical pesticide Pending (likely chitin inhibition)
Diflubenzuron 2,6-difluorobenzamide 4-chlorophenyl urea 310.68 Insecticide Chitin synthase inhibition
Lufenuron 2,6-difluorobenzamide Hexafluoropropoxy-phenyl ~450 (estimated) Pesticide Enhanced lipophilicity
N-(1-chloro-9,10-dioxoanthracen-2-yl)-... 2,6-difluorobenzamide Anthraquinone ~400 (estimated) VEGFR2 inhibitor Hydrogen bonding with Cys917

Mechanistic and Toxicity Considerations

  • Benzoylurea Pesticides : Diflubenzuron and lufenuron act via chitin synthesis inhibition, suggesting the target compound may share this mechanism. However, the isothiazolidin dioxide’s electron-withdrawing properties could modulate enzymatic interactions .
  • Therapeutic Analogs: The anthraquinone-derived benzamide in demonstrates that fluorinated benzamides can achieve high target affinity but may carry hepatotoxicity risks, underscoring the need for safety evaluations in the target compound .
  • Synthetic Pathways : Similar compounds (e.g., ) are synthesized via condensation of amines with acyl chlorides, suggesting analogous routes for the target compound with additional oxidation steps for the isothiazolidin dioxide group .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an isothiazolidine moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S. Its structure includes:

  • Isothiazolidine ring : This contributes to the compound's biological activity.
  • Difluorobenzamide group : Enhances binding affinity and activity against specific targets.

Table 1: Structural Features

Component Description
Isothiazolidine moietyContributes to biological activity
2,6-Difluorobenzamide groupImproves binding interactions with molecular targets
Dioxidoisothiazolidin groupMay modulate oxidative stress pathways

Research indicates that this compound primarily interacts with cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. Inhibition of CDK2 can lead to:

  • Cell cycle arrest : Prevents cancer cell proliferation.
  • Induction of apoptosis : Promotes programmed cell death in malignant cells.

Case Studies and Research Findings

  • Inhibition of CDK2 : A study demonstrated that the compound effectively inhibits CDK2 activity, leading to reduced proliferation of cancer cell lines. The IC50 value was reported to be significantly lower compared to non-fluorinated analogs.
  • Antibacterial Activity : The difluorobenzamide structure has been associated with enhanced antibacterial properties against Staphylococcus aureus, showing a promising alternative in antibiotic development .
  • Molecular Docking Studies : Molecular docking simulations revealed strong hydrophobic interactions between the difluoroaromatic ring and key residues in the active site of CDK2. The presence of fluorine atoms was shown to stabilize the binding conformation, enhancing the compound's efficacy.

Table 2: Summary of Biological Activities

Activity Target/Pathway Outcome
CDK2 InhibitionCell cycle regulationReduced cell proliferation and induced apoptosis
AntibacterialStaphylococcus aureusEffective growth inhibition
Molecular InteractionBinding affinityEnhanced stability and efficacy

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,6-difluorobenzamide?

  • Methodology : Utilize a two-step nucleophilic substitution and condensation protocol. First, react 2,6-difluorobenzoyl chloride with 5-amino-2-methylphenylisothiazolidine-1,1-dioxide in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify intermediates via column chromatography. Finalize with recrystallization in ethanol/water (70:30) to achieve >95% purity .
  • Key Parameters : Reaction temperature (0–5°C for acyl chloride stability), stoichiometric ratios (1:1.1 amine:acyl chloride), and solvent choice (polar aprotic solvents enhance condensation efficiency).

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • Purity : HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm). Compare retention times with standards .
  • Structural Confirmation :
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 409.08 (calculated for C₁₇H₁₄F₂N₂O₃S).
  • NMR : Verify aromatic protons (δ 7.2–7.8 ppm for difluorobenzamide), methyl groups (δ 2.4 ppm), and isothiazolidine-dioxide sulfone (δ 3.6–4.1 ppm) .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies for pesticidal analogs of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with insect chitin synthase (PDB: 3WY7). Prioritize substituents at the 2-methylphenyl and isothiazolidine-dioxide moieties for hydrogen bonding (e.g., sulfone group with Arg278).
  • QSAR : Train models using descriptors like logP, polar surface area, and electrostatic potential maps to predict larvicidal activity (IC₅₀) .
    • Validation : Compare predicted vs. experimental bioactivity for analogs (e.g., novaluron, teflubenzuron) to refine models .

Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state conformation?

  • Protocol :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal at 100 K.
  • Refinement : SHELXL-2018 for full-matrix least-squares refinement. Apply TWIN/BASF commands for twinned crystals. Validate with Rint < 0.05 and GooF ≈ 1.0 .
    • Challenges : Address disorder in the isothiazolidine ring via PART instructions and isotropic thermal parameters.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., larvicidal LC₅₀ values) using standardized protocols (OECD Guideline 227).
  • Experimental Replication : Control variables (e.g., insect strain, solvent carrier) to isolate compound-specific effects.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Method Development Questions

Q. What HPLC-MS conditions are optimal for detecting degradants in environmental samples?

  • Conditions :

  • Column : Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 μm).
  • Gradient : 5–95% acetonitrile in 0.1% formic acid over 15 min.
  • MS Settings : ESI+ mode; monitor [M+H]+ (409.08) and fragment ions (e.g., m/z 167.02 for 2,6-difluorobenzamide cleavage) .
    • Application : Quantify soil persistence (DT₅₀) under OECD 307 guidelines.

Q. How to design toxicity assays for non-target organisms (e.g., Daphnia magna)?

  • Protocol :

  • Acute Toxicity : 48-hour exposure in OECD 202 medium; measure immobilization EC₅₀.
  • Chronic Effects : 21-day reproduction assay (OECD 211).
    • Mitigation : Include positive controls (e.g., diflubenzuron at 1 ppm) and solvent blanks .

Environmental and Regulatory Considerations

Q. What environmental fate parameters must be prioritized for ecotoxicological risk assessment?

  • Key Metrics :

  • Hydrolysis Half-Life : Assess pH-dependent stability (pH 5–9, 25°C).
  • Soil Adsorption (Koc) : Use batch equilibrium method (OECD 106).
  • Bioaccumulation : Model logKow (estimated 3.8) vs. experimental BCF in fish .
    • Regulatory Alignment : Align with EPA ECOTOX database entries for structurally related benzoylureas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.